6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentosidine is a well-characterized biomarker for advanced glycation endproducts (AGEs). It is a fluorescent cross-linking compound formed between the amino acids arginine and lysine through the Maillard reaction with ribose, a pentose sugar . AGEs are biochemicals formed under normal physiological conditions but accumulate more rapidly under oxidative stress and hyperglycemia . Pentosidine is particularly notable for its fluorescence, which makes it easily detectable and useful for studying AGE-related biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentosidine can be synthesized by reacting arginine, lysine, and a pentose sugar such as ribose. The reaction typically occurs in a sodium phosphate buffer at pH 9.0 and is heated to 65°C . Another method involves the formation of pentosidine from glucose, albeit at a slower rate, likely through the oxidation of glucose to arabinose .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Pentosidine primarily forms through glycation and oxidation reactions. It is both an AGE and a glycoxidation product .
Common Reagents and Conditions:
Reagents: Arginine, lysine, ribose (or other pentoses), glucose.
Conditions: Sodium phosphate buffer (pH 9.0), heating to 65°C.
Major Products: The major product of these reactions is pentosidine itself, which forms fluorescent cross-links between arginine and lysine residues .
Scientific Research Applications
Pentosidine has a wide range of applications in scientific research:
Mechanism of Action
Pentosidine forms through the Maillard reaction, where ribose reacts with arginine and lysine residues to create cross-links. This process involves glycation and oxidation, leading to the formation of fluorescent cross-links . In vivo, pentosidine accumulates in tissues and serves as a marker for oxidative stress and protein damage . It is particularly significant in conditions like diabetes, where it correlates with the severity of complications .
Comparison with Similar Compounds
Nε-(Carboxymethyl)lysine (CML): Another well-known AGE, formed through the glycation of lysine residues.
Nε-(Carboxyethyl)lysine (CEL): Similar to CML but involves different glycation pathways.
Imidazolone: Formed through the glycation of arginine residues.
Uniqueness of Pentosidine: Pentosidine is unique due to its fluorescent properties, which make it easily detectable and useful for studying AGE-related processes . Its formation involves both glycation and oxidation, distinguishing it from other AGEs that may not require oxidative conditions .
Properties
IUPAC Name |
2-amino-6-[2-[(4-amino-4-carboxybutyl)amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869701 |
Source
|
Record name | 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.